methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Catalog No.
S12648779
CAS No.
M.F
C14H12N6O3S
M. Wt
344.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]ca...

Product Name

methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

IUPAC Name

methyl 5-methyl-2-[[2-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate

Molecular Formula

C14H12N6O3S

Molecular Weight

344.35 g/mol

InChI

InChI=1S/C14H12N6O3S/c1-8-11(13(22)23-2)16-14(24-8)17-12(21)9-5-3-4-6-10(9)20-7-15-18-19-20/h3-7H,1-2H3,(H,16,17,21)

InChI Key

OYVMESSJGFXJQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2N3C=NN=N3)C(=O)OC

Methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound notable for its heterocyclic structure, which includes both thiazole and tetrazole rings. This compound is characterized by a thiazole ring fused with a tetrazole moiety, along with various functional groups that enhance its chemical reactivity and biological activity. The presence of the methyl group at position 5 of the thiazole ring contributes to its unique properties, making it a subject of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications .

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions are feasible with reducing agents such as lithium aluminum hydride or sodium borohydride, which can convert carbonyl groups to alcohols.
  • Substitution: Nucleophilic substitution reactions may occur at the thiazole or tetrazole rings, allowing for the introduction of various nucleophiles .

The biological activity of methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is primarily attributed to its interaction with specific molecular targets. These interactions may inhibit enzyme activities or block receptor binding, thus altering signal transduction pathways. The compound has shown potential in various biological assays, including anticancer and antimicrobial activities .

The synthesis of methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thiourea under basic conditions.
  • Introduction of the Tetrazole Moiety: The tetrazole ring is often synthesized via cycloaddition reactions involving azides and nitriles, usually catalyzed by Lewis acids like zinc chloride.
  • Coupling Reactions: The final step involves coupling the thiazole and tetrazole fragments with phenyl and carbonyl groups through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate has potential applications in:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development targeting various diseases.
  • Anticancer Research: Due to its ability to interact with cellular targets involved in cancer progression, it may serve as a lead compound for anticancer agents.
  • Antimicrobial Agents: The compound may also exhibit activity against bacterial and fungal pathogens .

Studies investigating the interactions of methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate with biological targets have revealed its potential efficacy in modulating enzyme activities and receptor interactions. These studies typically employ high-throughput screening methods to identify active compounds that can engage specific molecular targets effectively .

Several compounds share structural similarities with methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-MethylthiazoleContains a thiazole ringAntimicrobial properties
2-AminothiazolesSubstituted at various positions on the thiazole ringAnticancer activity
Tetrazole derivativesIncorporates tetrazole moietyDiverse biological activities including anti-inflammatory effects

Uniqueness

Methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its dual heterocyclic structure combining both thiazole and tetrazole rings, which enhances its reactivity and potential biological activity compared to simpler analogs. The specific arrangement of functional groups also contributes to its distinct pharmacological profile .

XLogP3

2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

344.06915944 g/mol

Monoisotopic Mass

344.06915944 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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